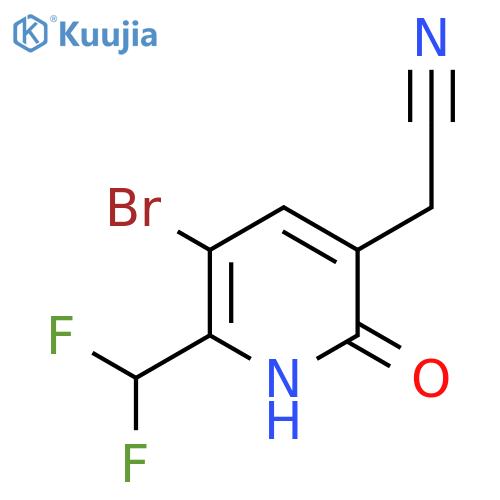Cas no 1806067-98-0 (3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile)

1806067-98-0 structure
商品名:3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile
CAS番号:1806067-98-0
MF:C8H5BrF2N2O
メガワット:263.038907766342
CID:4915127
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile
-
- インチ: 1S/C8H5BrF2N2O/c9-5-3-4(1-2-12)8(14)13-6(5)7(10)11/h3,7H,1H2,(H,13,14)
- InChIKey: ABXVDZMSBSKGFU-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(CC#N)C(NC=1C(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 378
- トポロジー分子極性表面積: 52.9
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024007132-1g |
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile |
1806067-98-0 | 97% | 1g |
$1,764.00 | 2022-04-01 | |
| Alichem | A024007132-500mg |
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile |
1806067-98-0 | 97% | 500mg |
$1,019.20 | 2022-04-01 |
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile 関連文献
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
1806067-98-0 (3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile) 関連製品
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
